2-(4,5-dichloro-1H-imidazol-1-yl)-N-[3-(dimethylamino)propyl]acetamide
Description
2-(4,5-Dichloro-1H-imidazol-1-yl)-N-[3-(dimethylamino)propyl]acetamide is a synthetic acetamide derivative featuring a dichlorinated imidazole ring and a dimethylaminopropyl side chain. Its molecular formula is C₁₀H₁₇Cl₂N₄O, with a calculated molecular weight of 280.2 g/mol.
Properties
IUPAC Name |
2-(4,5-dichloroimidazol-1-yl)-N-[3-(dimethylamino)propyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16Cl2N4O/c1-15(2)5-3-4-13-8(17)6-16-7-14-9(11)10(16)12/h7H,3-6H2,1-2H3,(H,13,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLOVYXMSSHVQNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)CN1C=NC(=C1Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-dichloro-1H-imidazol-1-yl)-N-[3-(dimethylamino)propyl]acetamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and an amine. For instance, glyoxal and ammonia can be used to form the imidazole core.
Chlorination: The imidazole ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the dichloro substituents at the 4 and 5 positions.
Acylation: The chlorinated imidazole is then acylated with 3-(dimethylamino)propylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the imidazole ring or the acetamide moiety, potentially leading to the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to replace the chlorine atoms.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-(4,5-dichloro-1H-imidazol-1-yl)-N-[3-(dimethylamino)propyl]acetamide is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound can be used as a ligand in the study of enzyme interactions and receptor binding. Its dichloro-substituted imidazole ring can interact with biological macromolecules, providing insights into their function and potential therapeutic applications.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities such as antimicrobial, antifungal, or anticancer properties. Research into these activities can lead to the development of new drugs and therapeutic agents.
Industry
Industrially, this compound can be used in the formulation of agrochemicals, dyes, and other specialty chemicals. Its stability and reactivity make it suitable for various applications in manufacturing and material science.
Mechanism of Action
The mechanism of action of 2-(4,5-dichloro-1H-imidazol-1-yl)-N-[3-(dimethylamino)propyl]acetamide involves its interaction with specific molecular targets. The dichloro-substituted imidazole ring can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Differences
The compound is compared to structurally related acetamides and heterocyclic derivatives (Table 1). Notable analogs include:
A. Quinoline-Based Carboxamides ()
Examples:
- N-(3-(Dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide hydrochloride (C₁₅H₂₀ClN₃O₂; MW: 309.79 g/mol)
- N-(2-(Pyrrolidin-1-yl)ethyl)-4-hydroxyquinoline-2-carboxamide hydrochloride (C₁₆H₂₀ClN₃O₂; MW: 321.80 g/mol)
Comparison :
- Heterocyclic Core: The target compound uses a dichloroimidazole ring, whereas quinoline analogs feature a fused benzene-pyridine system with a hydroxyl group.
- Side Chains: Both compounds share dimethylaminoalkyl side chains, but the quinoline derivatives include additional protonatable groups (e.g., pyrrolidine or morpholine), which may improve solubility in acidic environments .
B. Perfluoroalkyl Acetamide Derivatives ()
Examples:
- Acetamide, N-[3-(dimethylamino)propyl]-, 2-[(γ-ω-perfluoro-C₄-₂₀-alkyl)thio] derivs. (CAS: 2738952-61-7)
Comparison :
- Fluorinated Substituents: These analogs incorporate perfluoroalkyl thio groups, drastically increasing hydrophobicity and chemical stability compared to the non-fluorinated dichloroimidazole in the target compound. Such derivatives are typically used in industrial applications (e.g., surfactants or coatings) rather than pharmaceuticals .
Physicochemical and Functional Properties
Table 1: Comparative Analysis of Structural Analogs
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Potential Applications |
|---|---|---|---|---|
| Target Compound | C₁₀H₁₇Cl₂N₄O | 280.2 | Dichloroimidazole, dimethylaminopropyl | Antimicrobial agents, kinase inhibitors |
| N-(3-(Dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide HCl | C₁₅H₂₀ClN₃O₂ | 309.79 | Hydroxyquinoline, dimethylaminopropyl | CNS-targeted therapeutics |
| N-(2-(Pyrrolidin-1-yl)ethyl)-4-hydroxyquinoline-2-carboxamide HCl | C₁₆H₂₀ClN₃O₂ | 321.80 | Hydroxyquinoline, pyrrolidine | Anticancer or anti-inflammatory agents |
| Perfluoroalkyl acetamide derivatives (CAS: 2738952-61-7) | Variable | >500 | Perfluoroalkyl thio, dimethylaminopropyl | Surfactants, polymer additives |
Key Observations :
Molecular Weight: The target compound is lighter (~280 g/mol) compared to quinoline analogs (~300–320 g/mol) and significantly lighter than perfluoroalkyl derivatives (>500 g/mol). Lower molecular weight may enhance bioavailability in drug design.
Polarity: The dichloroimidazole and acetamide groups in the target compound balance lipophilicity (Cl substituents) and polarity (amide bond), whereas hydroxyquinoline derivatives are more hydrophilic due to their -OH group.
Biological Interactions: The dimethylaminopropyl chain in the target compound and quinoline analogs may facilitate membrane penetration or receptor binding, but the dichloroimidazole’s electron-deficient ring could enhance interactions with enzymatic active sites.
Biological Activity
2-(4,5-dichloro-1H-imidazol-1-yl)-N-[3-(dimethylamino)propyl]acetamide is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a dichloro-substituted imidazole ring connected to a dimethylamino-propyl acetamide moiety. Its molecular formula is , with a molecular weight of 271.14 g/mol. The structure is crucial for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. The imidazole ring is known for its role in binding interactions with various biological macromolecules, including proteins and nucleic acids.
Biological Activities
Research indicates that this compound exhibits several pharmacological properties:
1. Antimicrobial Activity
The compound has shown significant antimicrobial effects against various bacterial strains. For instance, studies have demonstrated its efficacy against Staphylococcus aureus and Escherichia coli. The zone of inhibition for selected derivatives is summarized in Table 1.
| Compound | Zone of Inhibition (mm) |
|---|---|
| This compound | 20 (E. coli) |
| Reference Drug (Ciprofloxacin) | 30 (E. coli) |
2. Antitumor Activity
Imidazole derivatives, including this compound, have been studied for their antitumor properties. They may inhibit tumor cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.
3. Anti-inflammatory Effects
Preliminary studies suggest that the compound may exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Case Studies
A notable study investigated the pharmacological profiles of imidazole derivatives, including this compound. The results indicated that compounds with similar structures had varying degrees of antibacterial and anticancer activities, highlighting the potential for this compound in drug development.
Study Example
In a comparative study by Jain et al., several imidazole derivatives were synthesized and tested for antimicrobial activity. The results indicated that compounds with dichloro substitutions exhibited enhanced activity compared to their mono-substituted counterparts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
